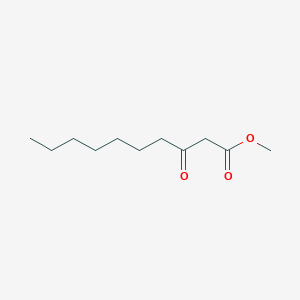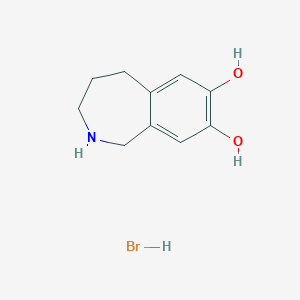![molecular formula C9H12N2O2 B017177 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one CAS No. 106867-70-3](/img/structure/B17177.png)
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one, also known as THIP, is a psychoactive drug that belongs to the class of GABA receptor agonists. It was first synthesized in 1963 by Danish pharmacologist Povl Krogsgaard-Larsen. THIP has been widely used in scientific research to study the mechanisms of GABAergic neurotransmission and its role in various physiological and pathological conditions.
Wirkmechanismus
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one acts as a selective agonist of GABA receptor subtype A (GABA-A), which is the major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor complex, leading to the opening of chloride ion channels and hyperpolarization of the neuron. This results in the suppression of neuronal activity and the reduction of anxiety, seizures, and other symptoms associated with GABAergic dysfunction.
Biochemische Und Physiologische Effekte
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of administration. It has been shown to enhance the activity of GABAergic neurons in the brain, leading to sedation, muscle relaxation, and anxiolysis. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has also been shown to reduce the activity of glutamatergic neurons, which are responsible for excitatory neurotransmission and can lead to seizures and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has several advantages for use in laboratory experiments. It is a highly selective agonist of GABA-A receptors, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one is also relatively stable and easy to synthesize, making it a cost-effective tool for research. However, 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has some limitations, such as its short half-life and potential for tolerance and dependence with chronic use.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one and its role in GABAergic neurotransmission. One area of interest is the development of novel 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one analogs with improved pharmacokinetic properties and selectivity for specific GABA-A receptor subtypes. Another area of interest is the use of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one in combination with other drugs, such as benzodiazepines and antipsychotics, to enhance their therapeutic effects. Additionally, further research is needed to elucidate the mechanisms of action of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one and its potential therapeutic applications in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one involves the reaction of 3-chloro-2-methylpropene with 3-aminopyrazine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium borohydride and acetic acid to yield 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has been extensively used in scientific research to study the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been shown to enhance the inhibitory effects of GABA on neuronal activity, leading to sedative, anxiolytic, and anticonvulsant effects. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has also been used to study the mechanisms of action of other psychoactive drugs, such as benzodiazepines, barbiturates, and ethanol.
Eigenschaften
CAS-Nummer |
106867-70-3 |
|---|---|
Produktname |
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one |
InChI |
InChI=1S/C9H12N2O2/c12-9-6-10-7-4-2-1-3-5-8(7)11(9)13/h6,13H,1-5H2 |
InChI-Schlüssel |
GIODJODNWPSIDB-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N(C(=O)C=N2)O |
Kanonische SMILES |
C1CCC2=C(CC1)N(C(=O)C=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



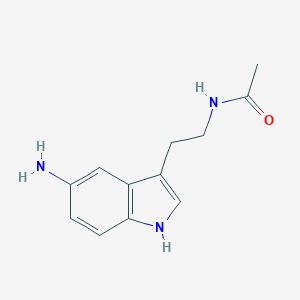
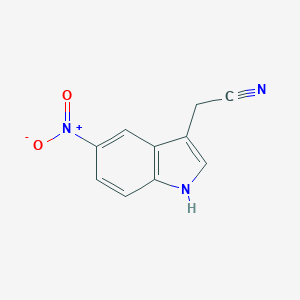

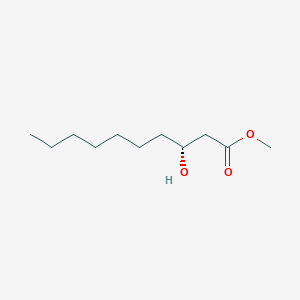
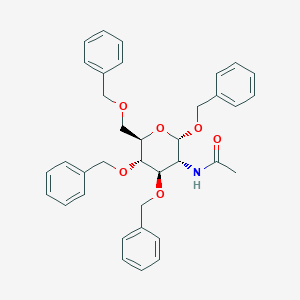
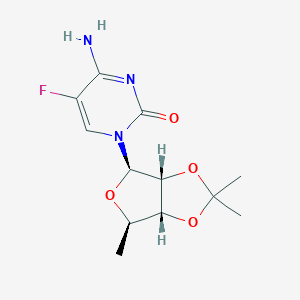
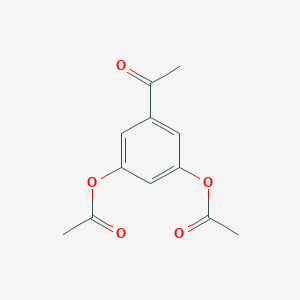
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
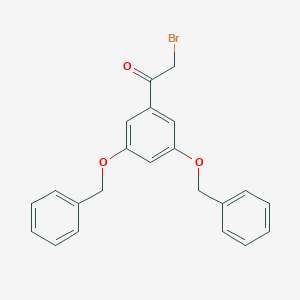
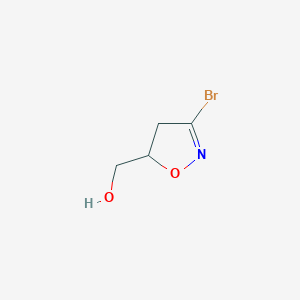
![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
